molecular formula C12H10N6O2S2 B274521 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide

Cat. No. B274521
M. Wt: 334.4 g/mol
InChI Key: DRGDTXGEJXZDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BTA-1" and has been synthesized through various methods to study its properties and potential uses.

Mechanism of Action

The mechanism of action of BTA-1 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that plays a crucial role in the synthesis of DNA and RNA. Inhibition of DHFR by BTA-1 leads to the depletion of nucleotides, which ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
BTA-1 has been found to have several biochemical and physiological effects. Studies have shown that BTA-1 can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis in cancer cells. BTA-1 has also been found to be effective in reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

BTA-1 has several advantages and limitations for lab experiments. One of the major advantages of BTA-1 is its ability to selectively target cancer cells while sparing normal cells. BTA-1 has also been found to have low toxicity, making it a promising candidate for further studies. However, one of the limitations of BTA-1 is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of BTA-1. One potential direction is to investigate the use of BTA-1 in combination with other drugs to enhance its anticancer effects. Another potential direction is to study the effects of BTA-1 on other diseases, such as autoimmune disorders. Further studies are also needed to determine the optimal dosage and administration of BTA-1 for clinical use.
Conclusion:
In conclusion, BTA-1 is a promising compound that has several potential applications in various fields of research. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further studies. Further research is needed to fully understand the potential of BTA-1 and its limitations.

Synthesis Methods

The synthesis of BTA-1 involves the reaction of 2-amino-6-mercaptopyrimidine with 2,1,3-benzothiadiazole-4-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound, BTA-1.

Scientific Research Applications

BTA-1 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 has the potential to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). BTA-1 has also been found to be effective in inhibiting the growth of tumor cells in animal models.

properties

Molecular Formula

C12H10N6O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide

InChI

InChI=1S/C12H10N6O2S2/c13-8-4-9(19)16-12(15-8)21-5-10(20)14-6-2-1-3-7-11(6)18-22-17-7/h1-4H,5H2,(H,14,20)(H3,13,15,16,19)

InChI Key

DRGDTXGEJXZDJV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N

SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N

Origin of Product

United States

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